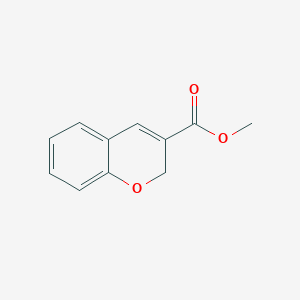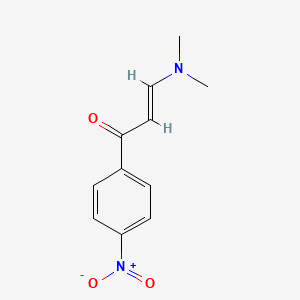
2,4-Dichloro-5-methoxyaniline
概要
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that typically start with simple and inexpensive raw materials. For example, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through cyclization, nitration, and chlorination steps, starting from 4-methoxyaniline, and resulted in a high yield of 85% . Similarly, 2,4-dichloro-5-methoxy-pyrimidine was synthesized using a combination of methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride, through cyclization and chloridization, achieving a yield of about 46% with a purity higher than 99.5% . These examples suggest that the synthesis of 2,4-Dichloro-5-methoxyaniline could also be performed using a multi-step approach starting from simple precursors.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic techniques such as FT-IR, FT-Raman, NMR, and X-ray crystallography. For instance, the molecular structure of a pyrimidine derivative was analyzed using X-ray analysis, revealing the presence of hydrogen bonds and π-π stacking interactions . The molecular structure of an imidazoline receptor agonist was investigated using both experimental and theoretical techniques, showing good agreement between theoretical and experimental geometrical parameters . These studies indicate that a detailed molecular structure analysis of 2,4-Dichloro-5-methoxyaniline would likely involve similar techniques to elucidate its conformation and interactions.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various analyses. For example, the electronic properties of a molecule were studied using mulliken population analysis, and the chemical activity region was determined using molecular electrostatic potential (MEP) maps . These studies provide insights into the charge distribution and potential sites of reactivity, which are important for understanding the chemical behavior of 2,4-Dichloro-5-methoxyaniline.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through spectroscopic and computational methods. Optical properties such as UV-vis absorption and fluorescence spectroscopy were used to investigate the effects of solvents on the emission spectra of a nitropyridine derivative . Quantum mechanical calculations were performed to determine properties like dipole moment, polarizability, and hyperpolarizability, which are indicative of the molecule's stability and reactivity . These analyses are crucial for predicting how 2,4-Dichloro-5-methoxyaniline might behave under different conditions and in various applications.
科学的研究の応用
“2,4-Dichloro-5-methoxyaniline” is a chemical compound with the molecular formula C7H7Cl2NO . It is also known by other names such as 5-amino-2,4-dichloroanisole, 2,4-dichloro-5-methoxybenzenamine, 4,6-dichloro-m-anisidine, 2,4-dichloro-5-methoxy-phenylamine, benzenamine, 2,4-dichloro-5-methoxy, 2,4-dichloro-5-methoxyphenylamine, dichloromethoxyaniline .
-
Pharmaceuticals - Bosutinib Synthesis
- “2,4-Dichloro-5-methoxyaniline” is used in the preparation of the bosutinib intermediate 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-(3-chloropropoxy)-3-quinolinecarbonitrile .
- Bosutinib is a drug developed by Wyeth Pharmaceuticals, which was approved by the European Union in September 2010 as an “orphan drug” for the treatment of chronic myeloid leukemia (CML) .
-
Chemical Reagent
- As a chemical reagent, “2,4-Dichloro-5-methoxyaniline” can be used as a building block in the synthesis of more complex molecules .
- The aniline group (-NH2) could be used to form amide bonds, and the methoxy group (-OCH3) and chloro groups (-Cl) could undergo further reactions to form other functional groups .
-
Pharmaceuticals - Bosutinib Synthesis
- “2,4-Dichloro-5-methoxyaniline” is used in the preparation of the bosutinib intermediate 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-(3-chloropropoxy)-3-quinolinecarbonitrile .
- Bosutinib is a drug developed by Wyeth Pharmaceuticals, which was approved by the European Union in September 2010 as an “orphan drug” for the treatment of chronic myeloid leukemia (CML) .
-
Chemical Reagent
- As a chemical reagent, “2,4-Dichloro-5-methoxyaniline” can be used as a building block in the synthesis of more complex molecules .
- The aniline group (-NH2) could be used to form amide bonds, and the methoxy group (-OCH3) and chloro groups (-Cl) could undergo further reactions to form other functional groups .
特性
IUPAC Name |
2,4-dichloro-5-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJROJTARXSATEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363100 | |
| Record name | 2,4-dichloro-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-methoxyaniline | |
CAS RN |
98446-49-2 | |
| Record name | 2,4-Dichloro-5-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98446-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dichloro-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-5-methoxyaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ2NS3GL2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


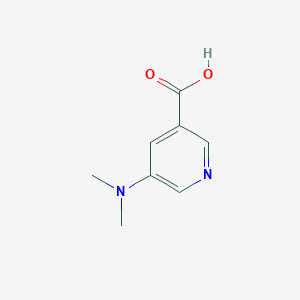
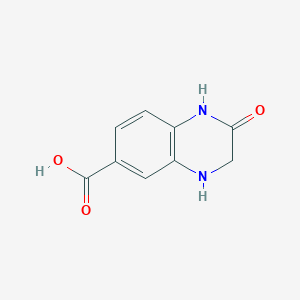
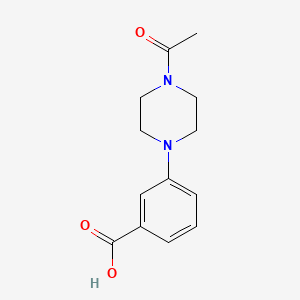
![N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid](/img/structure/B1301419.png)
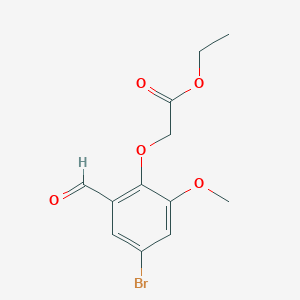
![Ethyl 2-{4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B1301439.png)
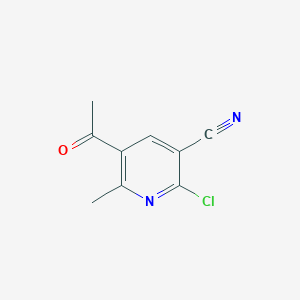
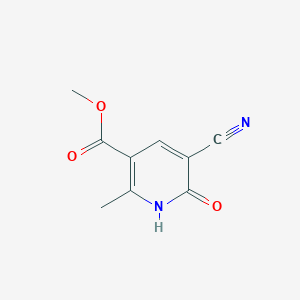
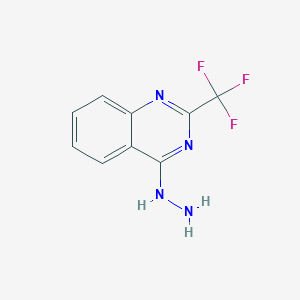
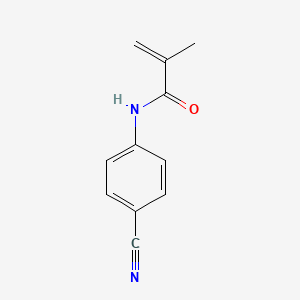
![2-[3-(4-Iodoanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B1301459.png)
